molecular formula C15H20N4O2S B2394314 1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1706077-11-3

1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2394314
CAS No.: 1706077-11-3
M. Wt: 320.41
InChI Key: ITIFVMOJIPRJLY-UHFFFAOYSA-N
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Description

1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound featuring a pyrazolyl urea core with substituents derived from tetrahydropyran and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydropyran derivative. One common approach is the reaction of tetrahydropyran with appropriate reagents to introduce the pyrazolyl and urea functionalities. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to achieve the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential therapeutic uses.

  • Medicine: Research is ongoing to explore its efficacy in treating various diseases.

  • Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The pyrazolyl urea core is known to bind to certain enzymes and receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the tetrahydropyran and thiophene substituents. Similar compounds may include other pyrazolyl ureas or thiophene derivatives, but the combination of these particular substituents sets it apart. Some similar compounds include:

  • 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride

  • (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)boronic acid

Properties

IUPAC Name

1-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c20-15(16-9-14-2-1-7-22-14)18-13-8-17-19(11-13)10-12-3-5-21-6-4-12/h1-2,7-8,11-12H,3-6,9-10H2,(H2,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIFVMOJIPRJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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